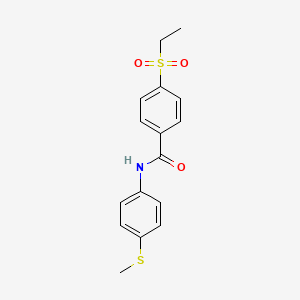

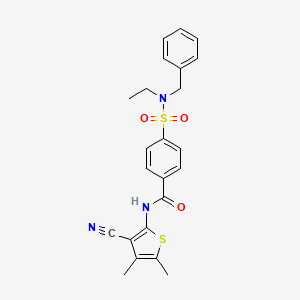

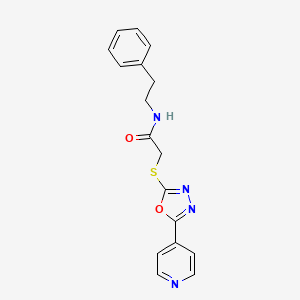

(3-(pyrimidin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and xanthene groups are aromatic and planar, while the azetidine ring is saturated and therefore non-planar . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The azetidine ring, being a strained four-membered ring, might be more reactive towards ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar groups, its melting and boiling points would depend on the size and shape of the molecule, and its color might be influenced by the presence of the conjugated xanthene system .Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

A study by Chandrashekaraiah et al. (2014) focuses on synthesizing new pyrimidine-azetidinone analogues and evaluating their antioxidant, antimicrobial, and antitubercular activities. This research demonstrates the potential of these compounds in designing antibacterial and antituberculosis agents based on molecular predictions prior to their synthesis (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).

Anticancer Applications

Hafez et al. (2016) synthesized novel pyrazole derivatives, including compounds structurally related to "(3-(pyrimidin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone," showing significant anticancer activity compared to the reference drug doxorubicin. This highlights the compound's relevance in developing new anticancer agents (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).

Catalytic Applications

Wang et al. (2008) explored the use of N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric additions, which relates to the structural functionalities of azetidinones like the one . This research opens avenues for utilizing such compounds in asymmetric synthesis, providing insights into the potential of azetidinone derivatives in catalytic processes (Wang, M., Zhang, Q.-J., Zhao, W.-X., Wang, X.-d., Ding, X., Jing, T.-T., & Song, M.-P., 2008).

Molecular Docking and Computational Studies

Fahim et al. (2021) conducted molecular docking and computational studies on heterocyclic compounds derived from enaminone reactions, showcasing the antimicrobial and anticancer activities. These findings underline the importance of computational studies in predicting the biological activities of novel compounds, including those related to "(3-(pyrimidin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone" (Fahim, A. M., Tolan, H., Awad, H., & Ismael, E. H. I., 2021).

Safety and Hazards

Orientations Futures

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology . Future research might focus on synthesizing this compound, studying its properties, and exploring its potential applications .

Mécanisme D'action

Target of Action

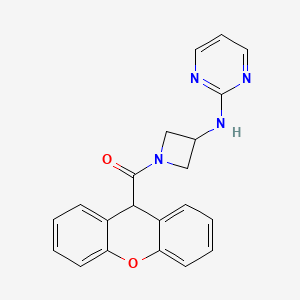

The primary target of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is the mGlu1 receptor . This receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological roles, including learning, memory, and pain perception .

Mode of Action

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine acts as a positive allosteric modulator of the mGlu1 receptor . This means that it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself . The compound binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that increases the receptor’s sensitivity to glutamate .

Biochemical Pathways

The activation of mGlu1 receptors by N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine can affect several biochemical pathways. These include the phospholipase C pathway , which leads to the production of inositol trisphosphate and diacylglycerol, second messengers that regulate various cellular processes .

Result of Action

The activation of mGlu1 receptors by N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine can lead to various molecular and cellular effects. These may include changes in neuronal excitability, synaptic plasticity, and neuroprotection . The specific effects would depend on the location and context of the mGlu1 receptors being activated.

Propriétés

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c26-20(25-12-14(13-25)24-21-22-10-5-11-23-21)19-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)19/h1-11,14,19H,12-13H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZATFSZWFWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)

![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)